Cas no 2137656-31-4 (2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide)

2-Chloro-N-{8,8-dioxo-8λ⁶-thiabicyclo[3.2.1]octan-3-yl}acetamide is a specialized organic compound featuring a unique thiabicyclo[3.2.1]octane scaffold with a sulfone (dioxothia) moiety. The chloroacetamide group enhances its reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmacologically active molecules or agrochemicals. Its rigid bicyclic structure offers steric control in reactions, while the sulfone group contributes to polarity and potential bioactivity. This compound is suited for applications requiring selective functionalization or conjugation, such as peptide modifications or drug derivatization. Its well-defined structure ensures consistency in synthetic pathways, supporting research in medicinal chemistry and material science.
2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide structure
2137656-31-4 structure
Product Name:2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide
CAS No:2137656-31-4
MF:C9H14ClNO3S
MW:251.730360507965
CID:6587184
PubChem ID:165793680
Update Time:2025-06-27

2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-741727
    • 2137656-31-4
    • 2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide
    • Inchi: 1S/C9H14ClNO3S/c10-5-9(12)11-6-3-7-1-2-8(4-6)15(7,13)14/h6-8H,1-5H2,(H,11,12)
    • InChI Key: FRKWQHBHRWBAOH-UHFFFAOYSA-N
    • SMILES: ClCC(NC1CC2CCC(C1)S2(=O)=O)=O

Computed Properties

  • Exact Mass: 251.0382922g/mol
  • Monoisotopic Mass: 251.0382922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 71.6Ų

2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide Pricemore >>

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Additional information on 2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide

Research Brief on 2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide (CAS: 2137656-31-4): Recent Advances and Applications

The compound 2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide (CAS: 2137656-31-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of 2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide as a versatile scaffold in drug discovery. Its bicyclic sulfonamide core, combined with the chloroacetamide moiety, offers a promising platform for the development of novel enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide. A recent Organic Process Research & Development article detailed a scalable, green chemistry approach that minimizes hazardous byproducts while maintaining high efficiency. This method employs a one-pot reaction sequence, significantly reducing production costs and environmental impact.

Mechanistic studies have further elucidated the compound's mode of action. Research published in ACS Chemical Biology revealed that 2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide acts as an irreversible inhibitor by forming a covalent bond with the active-site cysteine residue of target enzymes. This irreversible binding mechanism, coupled with its high selectivity, positions the compound as a promising candidate for targeted therapies.

Ongoing preclinical evaluations are exploring its potential in treating neurodegenerative diseases, given its ability to cross the blood-brain barrier. Early results from animal models indicate neuroprotective effects, although further studies are needed to assess its safety and efficacy in humans. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical applications.

In conclusion, 2-chloro-N-{8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}acetamide (CAS: 2137656-31-4) represents a compelling case study in modern drug discovery. Its unique chemical properties, combined with recent synthetic and mechanistic breakthroughs, underscore its potential as a therapeutic agent. Future research should focus on expanding its applications and addressing any limitations identified in preclinical studies.

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